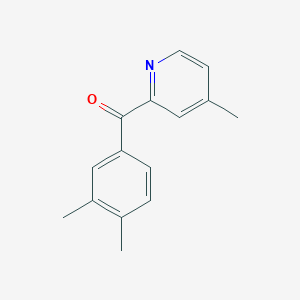

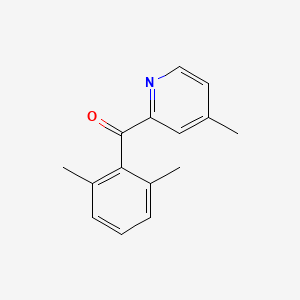

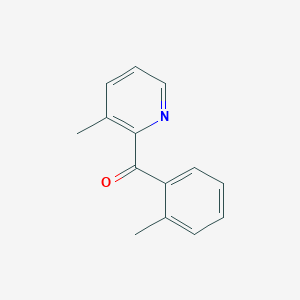

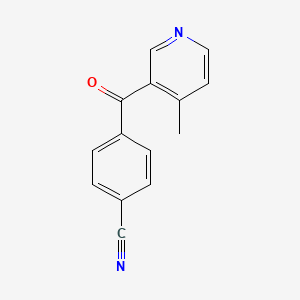

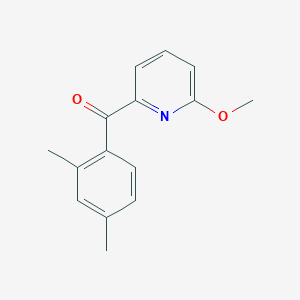

4-(4-Butylbenzoyl)-2-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 4-(4-Butylbenzoyl)-2-methylpyridine is C17H19NO. The structure of a similar compound, 4-tert-Butylbenzoyl chloride, is available .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-tert-Butylbenzoyl chloride, are available . It has a density of 1.1±0.1 g/cm3, a boiling point of 250.3±0.0 °C at 760 mmHg, and a molar refractivity of 54.9±0.3 cm3 .科学的研究の応用

Supramolecular Association in Organic Acid–Base Salts

Research involving 2-amino-4-methylpyridine, a compound structurally related to 4-(4-Butylbenzoyl)-2-methylpyridine, has revealed its role in forming supramolecular associations in organic acid–base salts. These salts have been characterized through crystal structures, showing that they adopt supramolecular [R22(8)] heterosynthons with charge-assisted hydrogen bonds, contributing to 1D–3D frameworks due to various non-covalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Structural Studies of Molecular Salts

In-depth structural studies of molecular salts involving related compounds, such as 2-amino-4-methylpyridine, have been conducted. These studies focus on the crystal structures and characteristics of these salts, providing insights into their molecular arrangements and bonding patterns, which could be relevant for similar compounds like 4-(4-Butylbenzoyl)-2-methylpyridine (Fábry, 2017).

Metal Complexes Formation

Research on the formation of metal complexes using compounds like 2-amino-4-methylpyridine, which shares a functional group with 4-(4-Butylbenzoyl)-2-methylpyridine, demonstrates their ability to form mononuclear and binuclear metal complexes. These complexes have been analyzed for their magnetic, spectral, and electrochemical properties, offering potential insights into similar applications for 4-(4-Butylbenzoyl)-2-methylpyridine (Gagne, Marritt, Marks, & Siegl, 1981).

Inhibition of Mild Steel Corrosion

The compound 2-amino-4-methylpyridine, related to 4-(4-Butylbenzoyl)-2-methylpyridine, has been investigated for its role in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications of similar compounds in corrosion inhibition and protective coatings (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 4-butylbenzoyl chloride are used in the synthesis of various organic compounds , suggesting that the compound might interact with a wide range of molecular targets.

Mode of Action

It’s worth noting that benzoyl chloride compounds, which share a similar structure, are known to be reactive and can participate in various chemical reactions .

特性

IUPAC Name |

(4-butylphenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-10-11-18-13(2)12-16/h6-12H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJQGHIYRWNRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butylbenzoyl)-2-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。